molecular formula C11H8N2O4 B1348310 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- CAS No. 57731-07-4

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-

Cat. No.: B1348310
CAS No.: 57731-07-4
M. Wt: 232.19 g/mol
InChI Key: ABNNCLKVUMXLSZ-UHFFFAOYSA-N
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Description

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Scientific Research Applications

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrazonoyl halides, leading to the formation of 1,3,4-thiadiazole derivatives

Cellular Effects

The effects of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antimicrobial activity against various microorganisms, including E. coli and B. mycoides . These effects highlight the compound’s potential as an antimicrobial agent and its impact on cellular health and function.

Molecular Mechanism

At the molecular level, 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s interaction with hydrazonoyl halides, for instance, results in the formation of thiadiazole derivatives, which have shown significant antimicrobial properties . Understanding these molecular mechanisms is essential for developing new therapeutic agents based on this compound.

Dosage Effects in Animal Models

The effects of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- vary with different dosages in animal models. Studies have indicated that the compound exhibits antimicrobial activity at specific concentrations, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in medical applications.

Metabolic Pathways

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the formation of thiadiazole derivatives highlights its potential impact on metabolic processes and its applications in medicinal chemistry

Transport and Distribution

The transport and distribution of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- within cells and tissues are critical for understanding its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s efficacy and potential side effects in therapeutic applications.

Subcellular Localization

The subcellular localization of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for developing targeted therapies and optimizing its use in biomedical research.

Preparation Methods

The synthesis of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- typically involves the reaction of 2-methyl-4-[(3-nitrophenyl)methylene]-4H-oxazol-5-one with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using larger reactors and optimizing the reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Condensation: Condensation reactions can occur with aldehydes or ketones to form larger molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- can be compared with other similar compounds, such as:

The uniqueness of 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]- lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNNCLKVUMXLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327091
Record name 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57731-07-4
Record name 5(4H)-Oxazolone, 2-methyl-4-[(3-nitrophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzaldehyde (45.3 g, 0.3 mol), N-acetylglycine (42.1 g, 0.36 mol) and sodium acetate (32 g, 0.39 mol) were mixed with acetic anhydride (142 ml, 1.5 mol) and the resulting mixture heated with stirring to 120° C. for 6 hrs, giving a dark solution. The mixture was then cooled to RT overnight, resulting in the formation of a precipitated solid. The reaction mixture was poured into ice-water (130 g) and the resulting suspended solid was collected by filtration. The crude solid product (72 g) was washed with acetone (80 ml) then recrystallized from hot acetone (320 ml) to give a crystalline solid that was washed with 50% aqueous ethanol, then dried at 40° C./40 mmHg to give 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one (49.0 g, 78%) as pale yellow needles.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
130 g
Type
reactant
Reaction Step Two

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